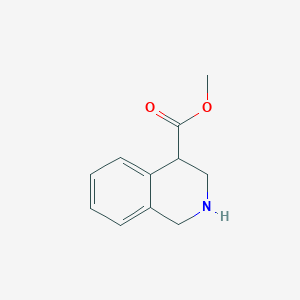

1,2,3,4-Tetrahidroisoquinolina-4-carboxilato de metilo

Descripción general

Descripción

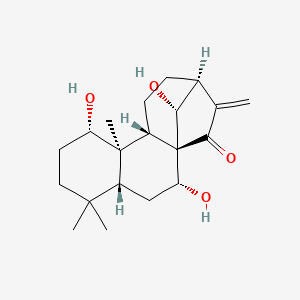

“Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate” is a chemical compound. It is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQs have garnered significant attention due to their broad applications in asymmetric catalysis as chiral scaffolds .

Synthesis Analysis

The synthesis of THIQ derivatives has been a topic of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Another method involves tricarbonyl (N-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoing stereoselective 4-exo-deprotonation and subsequent electrophilic additions to generate the corresponding 4-exo-derivatives .Chemical Reactions Analysis

The chemical reactions involving THIQ derivatives are complex and involve multiple steps . One of the key reactions is the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines, which can act as precursors for various alkaloids displaying multifarious biological activities . This process involves reactions such as isomerization of iminium intermediate (exo/endo isomerization) .Aplicaciones Científicas De Investigación

Perspectivas de la Química Medicinal

“1,2,3,4-Tetrahidroisoquinolina-4-carboxilato de metilo” es un tipo de 1,2,3,4-tetrahidroisoquinolinas (THIQ) que constituyen una clase importante de alcaloides de isoquinolina . Estos compuestos ejercen diversas actividades biológicas contra varios patógenos infecciosos y trastornos neurodegenerativos . El andamiaje heterocíclico THIQ ha atraído mucha atención en la comunidad científica, lo que ha llevado al desarrollo de nuevos análogos de THIQ con potente actividad biológica .

Actividad Neuroprotectora

1-Metil-1,2,3,4-tetrahidroisoquinolina (1MeTIQ), un derivado de “this compound”, ha demostrado tener actividad neuroprotectora . Ha despertado un interés especial como neuroprotector, y su capacidad para antagonizar el síndrome conductual producido por neurotoxinas conocidas .

Sustancia que Previene el Parkinsonismo

Se ha investigado el efecto de 1MeTIQ para prevenir el parkinsonismo . Se ha descubierto que tiene un mecanismo único y complejo de neuroprotección en diversas enfermedades neurodegenerativas del sistema nervioso central .

Propiedades Antidepresivas

1MeTIQ también es un antidepresivo endógeno . Después de la administración sistémica en ratas, la 1-Metil-1,2,3,4-tetrahidroisoquinolina produce un efecto similar al antidepresivo .

Tratamiento del Abuso de Sustancias

Se ha encontrado que 1MeTIQ tiene un potencial considerable como fármaco para combatir el abuso de sustancias, a través de la atenuación de los antojos . Esto sugiere que podría usarse en el tratamiento de los trastornos por abuso de sustancias.

Metabolismo de la Dopamina

1MeTIQ y su compuesto padre tienen efectos sobre el metabolismo de la dopamina . Esto podría tener implicaciones para el tratamiento de afecciones relacionadas con la dopamina, como la enfermedad de Parkinson y la depresión.

Mecanismo De Acción

Target of Action

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate, also known as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous substance with a broad spectrum of action in the brain . It has been shown to have a high pharmacological potential, particularly as a neuroprotectant .

Mode of Action

1MeTIQ has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins such as MPTP and rotenone .

Biochemical Pathways

1MeTIQ is synthesized from 2-phenylethylamine (PEA) and pyruvate by the 1MeTIQ-synthesizing enzyme, a membrane-bound protein localized in the mitochondrial synaptosomal fraction . It affects dopamine metabolism and has neuroprotective properties both in vitro and in vivo .

Pharmacokinetics

It is known that 1metiq is enzymatically formed in the brain , suggesting that it may have good bioavailability in this organ.

Result of Action

The effects of 1MeTIQ are complex and multifaceted. It has been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system . It has also been shown to have antiaddictive properties, as demonstrated in studies with cocaine self-administered rats .

Action Environment

The action, efficacy, and stability of 1MeTIQ can be influenced by various environmental factors. For instance, the presence of certain enzymes in the brain environment is necessary for the synthesis of 1MeTIQ . Additionally, the compound’s action may be affected by the presence of other substances in the brain, such as neurotoxins .

Propiedades

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10/h2-5,10,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTRTDONFTXENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801172139 | |

| Record name | 4-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801172139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681448-82-8 | |

| Record name | 4-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681448-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801172139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1631702.png)

![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1631737.png)

![7-[4-(Diethylamino)-2-ethoxyphenyl]-7-(2-methyl-1-octyl-1h-indol-3-yl)furo[3,4-b]pyridin-5(7h)-one](/img/structure/B1631751.png)